molecular formula C22H19ClN2O5S B2605689 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-89-5

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide

Cat. No.: B2605689
CAS No.: 476368-89-5
M. Wt: 458.91
InChI Key: KDZMFJCFFKMOEV-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with:

  • A 2-(4-chlorophenoxy)acetamido moiety at position 2, introducing halogenated aromatic and amide functionalities.
  • A methyl group at position 4 and a carboxamide at position 3, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-12-18(9-13-2-7-16-17(8-13)30-11-29-16)31-22(20(12)21(24)27)25-19(26)10-28-15-5-3-14(23)4-6-15/h2-8H,9-11H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZMFJCFFKMOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 4-Methylthiophene-3-carboxamide Core: This step involves the formation of the thiophene ring, which can be synthesized via the Gewald reaction, where a ketone, sulfur, and a nitrile are reacted in the presence of a base.

    Coupling Reactions: The benzo[d][1,3]dioxole derivative is then coupled with the thiophene core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of the 4-Chlorophenoxyacetamido Group: This can be achieved through an amide coupling reaction, where the 4-chlorophenoxyacetic acid is activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) and then reacted with the amine group on the thiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogues from the evidence:

Compound Name/Structure Core Structure Key Substituents/Functional Groups Potential Applications/Notes References
Target Compound Thiophene Benzo[d][1,3]dioxol-5-ylmethyl, 2-(4-chlorophenoxy)acetamido, carboxamide Hypothetical kinase or enzyme modulation -
4z (Epoxide derivative) Oxirane (epoxide) Benzo[d][1,3]dioxol-5-yl(isobutyl)amino, 4-chlorophenyl, carbonitrile Synthetic intermediate for bioactive molecules
Compound 35 (Thiazole derivative) Thiazole Benzo[d][1,3]dioxol-5-yl, 4-phenyl, 4-(trifluoromethoxy)benzoyl, carboxamide Possible CNS-targeting agent (trifluoromethoxy)
Patent Compound (Bicyclopentane) Bicyclo[1.1.1]pentane 2-(4-chlorophenoxy)acetamido, cyclobutane carboxamide ATF4 inhibitor for cancer treatment
Thiadiazole Derivative 4a 1,3,4-Thiadiazole Benzo[d][1,3]dioxol-5-ylmethylamino, thioether, N-(4-trifluoromethylphenyl)acetamide Acetylcholinesterase inhibition

Key Observations

Core Structure Variations: The thiophene core (target) contrasts with thiazole (Compound 35), oxirane (4z), and bicyclopentane (Patent compound).

Substituent Comparisons: The 2-(4-chlorophenoxy)acetamido group is shared with the Patent compound (), suggesting halogenated aromatic groups may enhance receptor binding . Trifluoromethyl (Compound 35) and carbonitrile (4z) groups increase electronegativity, influencing solubility and metabolic stability .

Compound 35 utilized cyclopropanecarboxylic acid coupling, highlighting diverse amidation strategies for benzodioxole derivatives .

Research Implications

  • Pharmacokinetics : The benzodioxole moiety may improve metabolic stability compared to simpler aryl groups in 4z and 4a .
  • Structural Optimization : Replacing the thiophene core with bicyclopentane (as in ) could enhance selectivity, while thiazole substitution (Compound 35) might alter electronic properties .

Biological Activity

The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Benzo[d][1,3]dioxole : A bicyclic compound known for its potential pharmacological properties.
  • Thieme : A thiophene ring that contributes to the compound's reactivity.
  • Carboxamide : A functional group that enhances solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzo[d][1,3]dioxole moiety .
  • Coupling with the chlorophenoxyacetamido group .
  • Final modifications to introduce the thiophene and carboxamide functionalities .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiophene derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.81 to 9.73 μM .

CompoundCell LineIC50 (μM)
Compound AMCF-72.52
Compound BA5495.00
Compound CHeLa6.20

The proposed mechanism for the anticancer activity involves:

  • Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways essential for cancer cell growth.
  • Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to our target compound:

  • Study on Substituted Thiophenes :
    • Researchers synthesized a series of thiophene derivatives and evaluated their anticancer properties.
    • Results indicated that modifications to the thiophene ring significantly affected potency against various cancer cell lines .
  • In Vitro Testing :
    • A comprehensive screening of synthesized compounds showed promising results, with several exhibiting moderate to high anticancer activities .

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

The synthesis involves multi-step reactions, including acylation and coupling steps. Key strategies include:

  • Using acetic anhydride for controlled acylation to avoid over-reaction .
  • Employing catalysts (e.g., triethylamine) to enhance coupling efficiency between the thiophene and 4-chlorophenoxy acetamide moieties .
  • Monitoring reaction progress via HPLC or TLC to isolate intermediates and reduce impurities . Optimal temperatures (e.g., 60–80°C) and anhydrous conditions are critical for high yields (>70%) .

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • NMR spectroscopy : Confirm the presence of the benzo[d][1,3]dioxole methyl group (δ 5.9–6.2 ppm) and the 4-chlorophenoxy acetamide proton signals (δ 7.3–7.6 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace by-products, such as unreacted thiophene intermediates .
  • Elemental analysis : Verify stoichiometric ratios of C, H, N, and S to confirm molecular integrity .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. The benzo[d][1,3]dioxole group may enhance apoptosis via caspase-3 activation .
  • Enzyme inhibition studies : Test against kinases (e.g., EGFR) or HDACs due to the compound’s amide and thiophene functionalities .
  • Solubility profiling in DMSO/PBS mixtures is critical for dose-response accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar analogs?

Discrepancies may arise from structural variations (e.g., substitution at the thiophene 4-methyl group) or assay conditions. Solutions include:

  • Conducting comparative SAR studies using analogs with systematic substitutions (e.g., replacing 4-methyl with ethyl or halogens) .
  • Standardizing assay protocols (e.g., consistent cell passage numbers, serum-free media) to reduce variability .
  • Computational docking to identify binding affinity differences in target proteins (e.g., HDAC isoforms) .

Q. What mechanistic studies are recommended to elucidate the compound’s anticancer mode of action?

  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) in treated vs. untreated cells .
  • Protein interaction assays : Co-immunoprecipitation (Co-IP) to detect binding partners like Bcl-2 or survivin .
  • Metabolomics : LC-MS to track changes in ATP, NADH, or glutathione levels, indicating oxidative stress .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

  • Prodrug modification : Esterify the carboxamide group to enhance intestinal absorption .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life and tumor targeting .
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., rapid oxidation of the thiophene ring) .

Q. What strategies mitigate solubility challenges during formulation?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to increase aqueous solubility .
  • Salt formation : React with HCl or sodium pivalate to generate more soluble ionic forms .
  • Amorphous solid dispersion : Spray-drying with PVP-VA64 to prevent crystallization .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting cytotoxicity data between 2D vs. 3D cell models?

  • 3D spheroid assays : Better mimic tumor microenvironments; discrepancies may arise due to diffusion limits of the compound .
  • Adjust dosing regimens : Prolonged exposure (72–96 hrs) in 3D models to account for penetration delays .
  • Multiplex imaging : Use confocal microscopy to visualize compound distribution within spheroids .

Q. What computational tools are effective for predicting metabolite formation?

  • ADMET Predictor™ : Simulate Phase I/II metabolism, focusing on CYP3A4-mediated oxidation of the benzodioxole moiety .
  • MetaSite : Identify potential reactive metabolites (e.g., epoxides) that could cause off-target toxicity .

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